![molecular formula C17H20N2O3S2 B6571612 N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide CAS No. 946383-44-4](/img/structure/B6571612.png)
N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide
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Overview
Description
The compound “N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide” is a complex organic molecule that contains several functional groups, including a sulfonyl group, a carboxamide group, a thiophene ring, and a tetrahydroquinoline ring. These functional groups suggest that the compound might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely involve a complex three-dimensional arrangement due to the presence of the various rings and functional groups .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the sulfonyl group might undergo reactions with nucleophiles, and the carboxamide group might participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. For example, the presence of polar functional groups might make it soluble in polar solvents .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide:
Medicinal Chemistry
This compound is of significant interest in medicinal chemistry due to its potential as a pharmacophore. The sulfonamide group is known for its role in various drugs, including antibiotics and diuretics . The tetrahydroquinoline moiety is also notable for its presence in many bioactive molecules, making this compound a promising candidate for drug development, particularly in targeting bacterial infections and inflammatory diseases.
Cancer Research
The unique structure of this compound allows it to interact with specific proteins involved in cancer cell proliferation. The thiophene ring can enhance the compound’s ability to bind to DNA or proteins, potentially inhibiting cancer cell growth. Research into sulfonamide derivatives has shown promising results in developing anti-cancer agents .
Neuroscience
In neuroscience, this compound could be explored for its neuroprotective properties. The tetrahydroquinoline structure is similar to that of many neuroactive compounds, suggesting potential applications in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. Its ability to cross the blood-brain barrier makes it a valuable candidate for further study .
Antimicrobial Agents
Given the sulfonamide group’s historical success in antimicrobial applications, this compound could be investigated for its efficacy against a range of pathogens. The combination of sulfonamide and thiophene structures may enhance its antimicrobial activity, making it a potential candidate for new antibiotics .
Organic Synthesis
In organic chemistry, this compound can serve as a versatile building block for synthesizing more complex molecules. The sulfonamide group is a useful functional group in various synthetic pathways, acting as an activating group, protecting group, or leaving group . This versatility makes it valuable in the development of new synthetic methodologies.
Material Science
The unique electronic properties of the thiophene ring make this compound interesting for material science applications. It could be used in the development of organic semiconductors or conductive polymers. The combination of sulfonamide and thiophene structures may lead to materials with novel electronic properties .
Environmental Chemistry
This compound could be explored for its potential in environmental chemistry, particularly in the development of sensors or catalysts for detecting and degrading pollutants. The sulfonamide group can enhance the compound’s stability and reactivity, making it suitable for environmental applications .
Pharmacokinetics and Drug Delivery
The structural features of this compound suggest it could be optimized for improved pharmacokinetics and drug delivery. The sulfonamide group can enhance solubility and stability, while the tetrahydroquinoline moiety may improve bioavailability. This makes it a promising candidate for developing new drug delivery systems .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-2-11-24(21,22)19-9-3-5-13-12-14(7-8-15(13)19)18-17(20)16-6-4-10-23-16/h4,6-8,10,12H,2-3,5,9,11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVSTTIYXBKFQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide |
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